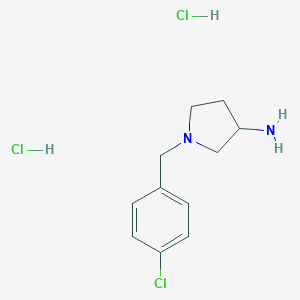

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- The compound is investigated for its potential as a therapeutic agent in treating various conditions, particularly those affecting the central nervous system. Its ability to penetrate the blood-brain barrier enhances its profile as a candidate for neurological disorders.

-

Biological Activity

- Studies have shown that 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been explored for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Mechanism of Action

-

Research on Metalloprotease Inhibition

- There is ongoing research into the use of pyrrolidine derivatives like this compound as inhibitors of metalloproteases, which play roles in various diseases including cancer and cardiovascular disorders. Inhibiting these enzymes may provide therapeutic benefits in managing conditions associated with excessive proteolytic activity .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound demonstrated its potential to enhance cognitive function in animal models of Alzheimer's disease. The compound was administered at varying dosages, revealing dose-dependent improvements in memory tasks and reductions in amyloid-beta plaque accumulation.

Case Study 2: Antidepressant Properties

Another significant study examined the antidepressant properties of this compound through behavioral assays in rodents. Results indicated that treatment with this compound led to increased levels of serotonin and norepinephrine, suggesting its efficacy as a novel antidepressant agent .

Case Study 3: Cardiovascular Applications

Research has also been conducted on the cardiovascular effects of the compound, particularly its role as a potential treatment for hypertension. The findings suggested that it may inhibit vasoconstrictive pathways mediated by endothelins, offering insights into its application for managing high blood pressure .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit protein kinase B (PKB) by binding to its active site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival .

Comparación Con Compuestos Similares

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have similar structural features.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds share the benzylpiperidine core structure and exhibit similar biological activities.

Uniqueness: 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Actividad Biológica

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15Cl2N2

- Molecular Weight : 248.16 g/mol

This compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Acetylcholinesterase Inhibition :

-

Neuroprotective Effects :

- Research indicates that the compound may possess neuroprotective properties, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity :

Study 1: AChE Inhibition and Neuroprotection

In a study published in Pharmaceutical Biology, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was evaluated for its ability to inhibit AChE and protect neuronal cells from apoptosis induced by neurotoxic agents. Results showed significant inhibition of AChE (IC50 = 6.5 μM) and marked neuroprotection in cell culture models .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the chlorobenzyl substitution on the pyrrolidine ring. Variations in substitution patterns were analyzed for their effects on AChE inhibition and overall biological activity. The presence of the chloro group was found to enhance binding affinity to the enzyme, suggesting a critical role in the compound's mechanism of action.

Data Table: Biological Activities

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.